PI3K-IN-28: A Comprehensive Technical Guide on Synthesis and Chemical Properties
PI3K-IN-28: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis, chemical properties, and biological activity of PI3K-IN-28, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, oncology, and drug development.
Chemical Properties
PI3K-IN-28, also identified as compound 6c in the primary literature, is a novel fluorinated candidate with significant potential as a lead compound for the development of anticancer agents.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 5-(4-(3-(bis(4-(trifluoromethyl)phenyl)amino)thieno[3,2-b]pyridin-2-yl)-3-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | Inferred from structure |
| Molecular Formula | C₂₆H₁₆F₉N₃O₃S₂ | [2] |
| Molecular Weight | 653.54 g/mol | [2] |
| CAS Number | 2747100-02-1 | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in DMSO | Inferred from biological assay descriptions |
Synthesis
The synthesis of PI3K-IN-28 is a multi-step process starting from commercially available reagents. The detailed experimental protocol is outlined below, based on the procedures described in the primary literature.
Experimental Protocol: Synthesis of PI3K-IN-28 (Compound 6c)
Step 1: Synthesis of Intermediate Compound 3
-
A mixture of 2-amino-3-cyanopyridine (1 mmol) and elemental sulfur (1.2 mmol) in ethanol (10 mL) containing a few drops of triethylamine was heated under reflux for 4 hours.
-
The reaction mixture was then cooled, and the precipitated solid was filtered, washed with cold ethanol, and dried to yield the thieno[2,3-b]pyridine derivative.
Step 2: Synthesis of Intermediate Compound 4c
-
To a solution of the appropriate aniline derivative (2 mmol) in dry dimethylformamide (DMF) (10 mL), sodium hydride (60% dispersion in mineral oil, 2.2 mmol) was added portion-wise at 0 °C.
-
The mixture was stirred at room temperature for 30 minutes, followed by the addition of a solution of the chloro-substituted thieno[3,2-b]pyridine derivative (2 mmol) in DMF (5 mL).
-
The reaction mixture was heated at 80 °C for 8-12 hours.
-
After cooling, the mixture was poured into ice-cold water, and the resulting precipitate was filtered, washed with water, and purified by column chromatography.
Step 3: Synthesis of Intermediate Thiosemicarbazide 5c
-
A mixture of the corresponding acid hydrazide (1 mmol) and phenyl isothiocyanate (1.2 mmol) in absolute ethanol (20 mL) was heated under reflux for 6 hours.
-
The reaction mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and dried.
Step 4: Synthesis of PI3K-IN-28 (Compound 6c)
-
The thiosemicarbazide intermediate 5c (1 mmol) was added to a cold solution of concentrated sulfuric acid (5 mL) and stirred for 30 minutes.
-
The mixture was then allowed to stand at room temperature for 18 hours.
-
The reaction mixture was carefully poured onto crushed ice, and the resulting solid was filtered, washed with water until neutral, and then recrystallized from an appropriate solvent to afford the final product, PI3K-IN-28.
Biological Activity
PI3K-IN-28 has demonstrated potent inhibitory activity against PI3K and significant cytotoxic effects against a panel of human cancer cell lines.
In Vitro PI3K Inhibition
The inhibitory activity of PI3K-IN-28 against phosphoinositide 3-kinase is a key aspect of its mechanism of action. While the specific IC50 values against individual PI3K isoforms (α, β, γ, δ) are not detailed in the available abstracts, the compound is described as a potent PI3K inhibitor.[2]
In Vitro Cytotoxicity
PI3K-IN-28 was evaluated for its cytotoxic activity against a panel of 60 human cancer cell lines. The compound displayed broad-spectrum anticancer activity. The half-maximal inhibitory concentrations (IC50) for a selection of cell lines are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 5.8 |
| A549 | Non-Small Cell Lung Cancer | 2.3 |
| PC-3 | Prostate Cancer | 7.9 |
Data extracted from MedChemExpress product sheet citing Tantawy AH, et al. J Med Chem. 2021.[2]
The compound exhibited the most potent activity with lower toxic effects on the non-cancerous MCF-10a cell line, indicating a degree of selectivity for cancer cells.[2] PI3K-IN-28 was highlighted as the most potent compound among the series synthesized, with a selectivity index (SI) of 39, marking it as a promising lead for further optimization.[1]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for cancer therapy. PI3K-IN-28 exerts its anticancer effects by inhibiting PI3K, a key upstream kinase in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PI3K-IN-28.
Conclusion
PI3K-IN-28 is a potent and selective PI3K inhibitor with promising broad-spectrum anticancer activity. The detailed synthesis protocol and favorable in vitro cytotoxicity profile make it a significant compound for further preclinical and clinical investigation. This technical guide provides a foundational understanding of PI3K-IN-28 for researchers and professionals dedicated to advancing cancer therapeutics.
